4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-{5-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-{5-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the 2-Methoxyphenylmethyl Group: This step involves the alkylation of the oxadiazole ring with a 2-methoxybenzyl halide in the presence of a base.
Formation of the 1,2,5-Oxadiazole Ring: This can be done by cyclization of a suitable precursor, such as a nitrile oxide, with the previously formed intermediate.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
4-{5-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxadiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{5-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 4-{5-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 4-{5-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE include other oxadiazole derivatives such as:
5-(4-Methoxyphenyl)-1H-indole: Known for its substrate-selective inhibition of enzymes like ALOX15.
5-(4-Methoxyphenyl)-1H-imidazole: Exhibits similar inhibitory effects on ALOX15.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 4-{5-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE.
Properties
Molecular Formula |
C12H11N5O3 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-[5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H11N5O3/c1-18-8-5-3-2-4-7(8)6-9-14-12(17-19-9)10-11(13)16-20-15-10/h2-5H,6H2,1H3,(H2,13,16) |
InChI Key |
FDCAXUTVVGDCSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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